molecular formula C17H20F3NO3 B1441484 Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1354953-32-4

Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No. B1441484
M. Wt: 343.34 g/mol
InChI Key: OBKZFRHLNRLHBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.34 g/mol. It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate and related compounds have been extensively studied for their synthesis and molecular structures. For example, Moriguchi et al. (2014) synthesized a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, through intramolecular lactonization and characterized it using 1H NMR spectroscopy and high-resolution mass spectrometry. The structure was further confirmed by single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Synthesis for Biologically Active Compounds

Various synthesis methods have been developed to produce tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate and its derivatives, which are key intermediates in many biologically active compounds. For instance, Kong et al. (2016) synthesized an important intermediate in crizotinib using tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016). Additionally, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to piperidine ring systems, highlighting its potential for further selective derivation (Meyers et al., 2009).

Anticorrosive Applications

Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate derivatives also show promise in industrial applications. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, demonstrating its effectiveness in protecting steel surfaces with an inhibition efficiency of 91.5% (Praveen et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKZFRHLNRLHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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